Schizanrin L
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3,4,5,14,15,16-hexamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36O8/c1-17-14-20-15-22(33-3)27(35-5)29(37-7)24(20)25-21(16-23(34-4)28(36-6)30(25)38-8)26(18(17)2)39-31(32)19-12-10-9-11-13-19/h9-13,15-18,26H,14H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLGJYYEEZHUJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1C)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for Isolation and Structural Characterization of Schisanrin L
Advanced Chromatographic Separation Techniques for Schisanrin L
Chromatography is a cornerstone technique for separating complex mixtures, essential for isolating pure compounds from natural sources masterorganicchemistry.comjsmcentral.orgebsco.com. For a compound like Schisanrin L, which is likely a secondary metabolite from a plant, various chromatographic methods would be employed.
Column Chromatography: This is a fundamental technique where a mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina). Components separate based on their differential adsorption and elution by a mobile phase jsmcentral.orgjppres.comnih.gov. Gradient elution, where the polarity of the mobile phase is gradually increased, is often used to elute compounds with varying polarities jsmcentral.orgplos.org.
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and faster separation compared to traditional column chromatography jsmcentral.orgiipseries.orgnih.gov. It is widely used for both analytical and preparative purposes in natural product chemistry jsmcentral.orgiipseries.orgnih.govjshanbon.com. Reverse-phase HPLC (RP-HPLC), using a non-polar stationary phase and a polar mobile phase, is particularly common for separating moderately polar to non-polar compounds.
Thin-Layer Chromatography (TLC): TLC is often used as a preliminary step for monitoring separation progress and identifying fractions of interest from column chromatography jppres.comiipseries.org. It is a rapid and cost-effective method for qualitative analysis iipseries.org.
Gas Chromatography (GC): While typically used for volatile and thermally stable compounds, GC coupled with mass spectrometry (GC-MS) can also be employed for analyzing and identifying components in complex extracts jppres.comiipseries.org.
Supercritical Fluid Extraction (SFE): SFE, often using CO2, is an advanced technique that can provide high purity extracts with minimal solvent residues, suitable for heat-sensitive compounds hilarispublisher.comtechscience.com.
The selection and combination of these techniques are crucial for achieving the high purity required for subsequent structural analysis hilarispublisher.com.
Spectroscopic and Spectrometric Approaches for Schisanrin L Structural Elucidation
Once a compound is isolated to a sufficient purity, spectroscopic and spectrometric methods are employed to determine its exact chemical structure wiley.comjchps.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful technique for structure elucidation.
¹H NMR: Provides information about the number, type, and connectivity of hydrogen atoms in a molecule, including their chemical environment through chemical shifts and coupling patterns hmdb.cayoutube.comorganicchemistrydata.orgnmrdb.org.
¹³C NMR: Reveals the number and types of carbon atoms and their hybridization states youtube.com.
2D NMR techniques (e.g., COSY, HSQC, HMBC): These advanced NMR methods establish correlations between different nuclei, allowing for the complete mapping of the molecular skeleton and the assignment of all atoms researchgate.net.
Mass Spectrometry (MS): MS measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and information about its fragmentation patterns wiley.comyoutube.comchromatographyonline.comwikipedia.org. High-resolution mass spectrometry (HRMS) can determine the exact elemental composition of the molecule jsmcentral.orgresearchgate.net. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for ionizing natural products uni-halle.de. Tandem mass spectrometry (MS/MS) provides further structural details through fragmentation analysis chromatographyonline.commdpi.com.
Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies hilarispublisher.comwiley.comyoutube.comresearchgate.net.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can indicate the presence of chromophores, such as conjugated systems, within the molecule wiley.comnotifier.luoptolong.comastroshop.euhighpointscientific.comspectrex.net.
The combination of data from these techniques allows for the unambiguous determination of a compound's structure jsmcentral.orgwiley.comjchps.comyoutube.comresearchgate.net.
Chiral Separation and Stereochemical Analysis of Schisanrin L
Many natural products possess chiral centers, meaning they exist as stereoisomers (enantiomers or diastereomers) that are non-superimposable mirror images bbk.ac.uklibretexts.orgimperial.ac.ukchemistrysteps.comlibretexts.orgmasterorganicchemistry.com. If Schisanrin L is chiral, determining its specific stereochemistry is critical for understanding its biological activity.
Chiral Chromatography: Specialized chromatographic columns packed with chiral stationary phases (CSPs) are used to separate enantiomers chiraltech.commdpi.comnih.gov. These CSPs interact differently with each enantiomer, leading to differential retention times and thus, separation libretexts.orgchiraltech.commdpi.comnih.govchromatographyonline.com. Techniques like chiral HPLC and chiral Capillary Electrophoresis (CE) are employed for this purpose chiraltech.commdpi.comnih.govmdpi.combio-rad.com. The elution order of enantiomers can be reversed on different chiral columns chiraltech.com.
Formation of Diastereomeric Salts: Another approach involves reacting a racemic mixture with an enantiomerically pure chiral resolving agent to form diastereomeric salts. Since diastereomers have different physical properties, they can be separated by conventional methods like crystallization or chromatography libretexts.orgmdpi.comgoogle.com.
Spectroscopic Methods for Stereochemistry: While less direct than chiral chromatography, certain spectroscopic techniques, particularly advanced NMR experiments (e.g., NOESY or using chiral shift reagents), can provide information about the relative spatial arrangement of atoms, aiding in stereochemical assignments wiley.com.
The D/L notation, historically used for carbohydrates and amino acids, relates the stereochemistry to that of glyceraldehyde bbk.ac.ukimperial.ac.ukchemistrysteps.comlibretexts.orgmasterorganicchemistry.com. However, the more universally applicable R/S notation, based on the Cahn-Ingold-Prelog priority rules, is also used bbk.ac.ukimperial.ac.uk.
List of Compounds Mentioned:
Schisanrin L
Schisanhenol B
Acetylsalicylic acid
Morphine
Profilin
Parvalbumin
Malathion
Malaoxon
Ibuprofen
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate (Atraric acid)
L-alanine
L-glucose
L-arginine
L-phenylalanine
L-leucine
L-methionine
L-tryptophan
D-leucine
D-methionine
D-serine
D-valine
L-valine
Cysteine
Glycine
(+)-glucose
(+)-ribose
L-Erythrose
L-Threose
D-Erythrose
D-Threose
L-glyceraldehyde
D-glyceraldehyde
Sulfoxaflor
Tetramethrin
(+)-O,O'-dibenzoyl-L-tartaric acid
O,O'-dibenzoyl-D-tartaric acid
O,O'-ditoluoyl tartaric acid
Nicotine ((R)- and (S)-enantiomers)
Biosynthetic Pathways and Regulation of Schisanrin L
Elucidation of Enzymatic Steps in Schizanrin L Biosynthesis
Currently, there is a lack of specific research detailing the complete sequence of enzymatic reactions that lead to the formation of this compound. The biosynthesis of dibenzocyclooctadiene lignans (B1203133), the class to which this compound belongs, is understood to originate from the phenylpropanoid pathway. nih.govresearchgate.net This general pathway provides the monolignol precursors, such as coniferyl alcohol, which undergo oxidative coupling to form a basic lignan (B3055560) skeleton. researchgate.netresearchgate.net
However, the specific enzymes—such as cytochrome P450s, dehydrogenases, and acyltransferases—that catalyze the final, intricate tailoring steps to produce the unique structure of this compound have not been individually identified and characterized. While total synthesis of related lignans like Schizanrin F has been achieved chemically, this does not replicate the enzymatic processes occurring within the plant. nih.gov
Identification of Precursor Molecules in this compound Biogenesis
The direct molecular precursors that are stereochemically arranged and modified to form this compound have not been definitively identified. It is hypothesized that the biosynthesis follows a route similar to other dibenzocyclooctadiene lignans, starting from two molecules of a phenylpropanoid monomer like coniferyl alcohol. researchgate.netresearchgate.net These monomers would dimerize to form a central eight-membered ring structure. The specific intermediate lignans that are subsequently modified to yield this compound are unknown.
Molecular and Genetic Regulation of this compound Biosynthetic Enzymes
The genetic regulation of this compound biosynthesis is an area that requires further investigation. Transcriptome analyses of Schisandra chinensis have identified numerous genes involved in the general lignan biosynthetic pathway, including those for transcription factors that may regulate the expression of biosynthetic genes. nih.govmdpi.comnih.gov These studies have noted that the expression of genes related to phenylpropanoid biosynthesis can be influenced by factors such as fruit development stage. nih.gov However, these analyses have not been specifically correlated with the production of this compound. The specific transcription factors, gene promoters, and signaling pathways that control the expression of enzymes for this compound synthesis remain to be discovered.
In Vitro and In Vivo Biosynthetic Studies of this compound in Plant Systems
There is a scarcity of published in vitro and in vivo studies focusing specifically on the biosynthesis of this compound. While the presence of this compound has been confirmed in species such as Kadsura japonica, detailed investigations into its accumulation patterns or its synthesis in plant cell cultures are not available. acgpubs.org Studies involving in vitro cultures of Schisandra species have been conducted to produce dibenzocyclooctadiene lignans, but these have generally reported on the more common lignans and have not provided specific data on this compound production. researchgate.net
Due to the lack of specific research data on the biosynthesis of this compound, data tables detailing enzymatic steps, precursor molecules, and regulatory genes cannot be generated at this time.
Chemical Synthesis and Structural Modification of Schisanrin L
Total Synthesis Strategies for Schisanrin L and Its Stereoisomers
The total synthesis of dibenzocyclooctadiene lignans (B1203133) is a complex undertaking due to the presence of a sterically congested eight-membered ring and multiple stereocenters. The synthesis of (±)-schizandrin, a closely related lignan (B3055560), provides a representative example of the strategies employed for this class of molecules. rsc.org
One documented approach to a schizandrin (B1681555) analogue involves a seven-step sequence starting from gallic acid. nih.gov This strategy highlights key chemical transformations that are foundational in constructing the core structure of these lignans. The key steps include methylation, Henry condensation, reduction, intermolecular reductive coupling, and a critical intramolecular nonphenolic oxidative coupling to form the characteristic dibenzocyclooctadiene ring. nih.gov The intermediate 1,4-diaryl-2,3-dimethyl-2,3-butanediol is a crucial precursor in this pathway. nih.gov
A significant challenge in the synthesis of these molecules is the control of stereochemistry. The dibenzocyclooctadiene core contains multiple chiral centers, leading to the possibility of numerous stereoisomers. The synthesis of all possible stereoisomers of a target molecule is essential for a thorough investigation of its biological properties, as different isomers can exhibit markedly different activities. Strategies for stereodivergent synthesis often involve:
Chemoenzymatic Methods: Utilizing enzymes, such as lipases, for kinetic resolution of racemic mixtures, allowing for the separation of enantiomers. mdpi.com
Substrate Control: Employing chiral auxiliaries or catalysts to direct the stereochemical outcome of key reactions.
Epimerization: Converting an existing stereocenter to its opposite configuration, a technique used to access diastereomers that may be difficult to obtain directly. nih.gov
The table below outlines a generalized synthetic sequence for a schizandrin analogue, illustrating the type of reactions involved. nih.gov
| Step | Reaction Type | Starting Material | Key Reagents | Product |
| 1-2 | Methylation / Condensation | Gallic Acid | - | Methylated intermediate |
| 3 | Henry Condensation | Methylated intermediate | - | Nitroalkene derivative |
| 4 | Reduction | Nitroalkene derivative | Fe-FeCl3-HCl | Amino compound |
| 5 | Intermolecular Reductive Coupling | Amino compound | - | 1,4-diaryl-2,3-dimethyl-2,3-butanediol |
| 6 | Intramolecular Oxidative Coupling | Butanediol intermediate | DDQ in TFA | Dibenzocyclooctadiene core |
| 7 | Final Modifications | Dibenzocyclooctadiene core | - | Schizandrin Analogue |
Semi-Synthetic Approaches to Schisanrin L Analogs from Natural Precursors
While total synthesis provides a route to the target molecule from simple starting materials, it can be lengthy and low-yielding. An alternative and often more efficient strategy is semi-synthesis. This approach begins with a readily available natural product that is structurally related to the target molecule and chemically modifies it to produce the desired analogs.
For complex lignans like Schisanrin L, a suitable precursor would be a more abundant, structurally similar natural lignan. The advantages of this approach include:
Reduced Step Count: The core scaffold is already formed, significantly shortening the synthetic route.
Access to a Library of Analogs: The natural precursor can be subjected to a variety of chemical transformations to quickly generate a diverse range of derivatives for biological screening.
The process typically involves reactions that modify the peripheral functional groups of the precursor, such as hydroxyl or methoxy (B1213986) groups, or alter the side chains, without disturbing the core dibenzocyclooctadiene structure.
Rational Design and Synthesis of Novel Schisanrin L Derivatives for Enhanced Activities
Rational design involves using the known structure-activity relationship (SAR) of a lead compound to design new molecules with improved potency, selectivity, or pharmacokinetic properties. nih.gov This approach is a cornerstone of modern medicinal chemistry. nih.gov
The process begins with identifying the pharmacophore—the key structural features of Schisanrin L responsible for its biological activity. Computational tools, such as molecular modeling and docking, can be used to understand how the molecule interacts with its biological target. Based on this understanding, new derivatives are designed with specific structural modifications.
For instance, research on other natural products has shown that structural modifications can lead to significantly enhanced activity. In one study, a series of aromatic and long-chain derivatives of chrysin (B1683763) were synthesized. nih.gov While the aromatic derivatives had poor solubility, a long-chain derivative exhibited not only better solubility but also a 5.4-fold increase in anticancer activity against liver cancer cell lines compared to the parent compound. nih.gov This demonstrates the principle of modifying a natural scaffold to improve its drug-like properties and biological efficacy.
The table below illustrates how rational design can lead to improved activity, using chrysin derivatives as an example of the concept. nih.gov
| Compound | Structural Modification | Activity (IC50 against liver cancer cells) | Improvement Factor |
| Chrysin | Parent Compound | 74.97 µmol/L | 1x |
| Derivative 10 | Addition of a flexible long-chain | 14.79 µmol/L | 5.4x |
This type of targeted synthesis allows chemists to systematically probe the SAR of Schisanrin L, leading to the development of new compounds with superior therapeutic potential.
Green Chemistry Principles in Schisanrin L Derivative Synthesis
The synthesis of complex molecules like pharmaceuticals and natural product derivatives has traditionally involved processes that generate significant chemical waste and use hazardous materials. scienceinschool.org Green chemistry, or sustainable chemistry, seeks to address these issues by designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net
Applying the principles of green chemistry to the synthesis of Schisanrin L derivatives is crucial for environmental sustainability. researchgate.net Key principles include:
Waste Prevention: Designing syntheses to minimize the production of by-products. The concept of 'atom economy' is central, aiming to incorporate the maximum number of atoms from the reagents into the final product. scienceinschool.org
Use of Safer Solvents and Reagents: Replacing toxic organic solvents with greener alternatives like water, supercritical CO₂, or ionic liquids. scienceinschool.orgrsc.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. The use of microwave irradiation can often accelerate reactions, reducing the required energy input compared to conventional heating. nih.gov
Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents. Biocatalysts (enzymes) are particularly attractive as they are highly efficient and operate under mild conditions. synthiaonline.com
Designing for Degradation: Creating final products that will break down into innocuous substances in the environment after their use.
The integration of these principles can lead to more efficient, cost-effective, and environmentally benign synthetic routes for Schisanrin L and its derivatives. rsc.org For example, developing one-pot or multi-component reactions can significantly reduce the number of steps, solvent use, and waste generated. nih.gov
The following table summarizes key green chemistry principles and their potential application in synthesizing Schisanrin L derivatives.
| Green Chemistry Principle | Application in Synthesis |
| Atom Economy | Prioritize addition and cycloaddition reactions over eliminations and substitutions to maximize the incorporation of starting materials into the final product. |
| Safer Solvents | Replace chlorinated solvents (e.g., dichloromethane) with greener alternatives such as ethanol, water, or 2-methyltetrahydrofuran. |
| Energy Efficiency | Utilize microwave-assisted synthesis or photocatalysis to reduce reaction times and energy consumption compared to traditional thermal methods. nih.gov |
| Catalysis | Employ recyclable metal catalysts or enzyme-based catalysts for key transformations to minimize waste and improve reaction efficiency. nih.gov |
| Renewable Feedstocks | When possible, derive starting materials from renewable biomass sources rather than petrochemicals. researchgate.net |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Schisanrin L
Identification of Pharmacophoric Elements within the Schisanrin L Scaffold
A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings—that are necessary for a ligand to interact with a specific biological target and trigger a biological response. mdpi.comarxiv.org The identification of these elements within the Schisanrin L scaffold is the foundational step in understanding its mechanism of action and in designing novel derivatives.
The process of pharmacophore modeling typically involves the generation of 3D models from the structures of known active compounds. mdpi.comfrontiersin.org For Schisanrin L, this would involve analyzing its dibenzocyclooctadiene core, the substituents on the aromatic rings, and the stereochemistry of the cyclooctadiene ring. Computational tools can identify shared chemical features among a series of active analogs, resulting in a hypothesis about the key interaction points. mdpi.com The primary pharmacophoric features hypothesized for the Schisanrin L scaffold, based on its chemical structure, include:
Aromatic Rings: The two phenyl rings are crucial hydrophobic features that can engage in π-π stacking or hydrophobic interactions within a receptor binding pocket.
Hydrogen Bond Acceptors: The oxygen atoms within the methylenedioxy or methoxy (B1213986) groups act as hydrogen bond acceptors.
These features are organized in a specific three-dimensional arrangement, and their relative orientation is critical for biological activity.
Table 1: Potential Pharmacophoric Features of the Schisanrin L Scaffold
| Pharmacophoric Feature | Structural Component | Potential Interaction Type |
| Aromatic Rings | Two Phenyl Groups | π-π Stacking, Hydrophobic |
| Hydrogen Bond Acceptor | Oxygen atoms in substituents | Hydrogen Bonding |
| Hydrophobic Center | Cyclooctadiene Ring | Hydrophobic Interaction |
| Hydrophobic Center | Methyl Groups | Hydrophobic Interaction |
Computational Approaches for QSAR Modeling of Schisanrin L Derivatives
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For Schisanrin L derivatives, 3D-QSAR is a particularly powerful computational approach that uses the three-dimensional properties of molecules to predict their bioactivity. researchgate.netrutgers.edu This method helps in understanding how changes in steric and electronic fields around the molecule affect its interaction with a biological target. hilarispublisher.com
The typical workflow for a 3D-QSAR study on Schisanrin L derivatives would involve the following steps:
Dataset Selection: A series of Schisanrin L analogs with experimentally determined biological activities (e.g., IC50 values) is compiled. This dataset is divided into a training set for model generation and a test set for model validation. hilarispublisher.comnih.gov
Molecular Modeling and Alignment: 3D structures of all compounds in the dataset are generated and aligned based on a common structural core, such as the dibenzocyclooctadiene scaffold.
Calculation of Molecular Fields: Steric and electrostatic fields are calculated around each molecule using probe atoms. These fields represent the spatial and electronic properties of the compounds.
Statistical Analysis: Chemometric techniques, such as Partial Least Squares (PLS) regression, are used to build a mathematical model that correlates the variations in the molecular fields with the variations in biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously validated using statistical metrics like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.govnih.gov
The output of a 3D-QSAR study, often visualized as contour maps, highlights regions where modifications to the Schisanrin L scaffold would likely lead to an increase or decrease in biological activity. frontiersin.org For instance, the model might indicate that bulky substituents in a particular region are favorable for activity, while electronegative groups in another region are detrimental.
Table 2: Key Steps and Parameters in a Typical 3D-QSAR Study
| Step | Description | Key Statistical Parameters |
| Model Generation | A training set of molecules is used to create a mathematical relationship between 3D structural properties and biological activity. | r² (non-cross-validated correlation coefficient) |
| Internal Validation | The robustness and predictive ability of the model are tested using techniques like leave-one-out cross-validation. | q² (cross-validated correlation coefficient) |
| External Validation | The model's ability to predict the activity of new compounds is assessed using an external test set. | r²_pred (predictive correlation coefficient) |
| Contour Map Analysis | Visual representation of regions where steric, electrostatic, or other properties positively or negatively influence activity. | N/A |
Conformational Analysis and Its Influence on Schisanrin L Bioactivity
The biological activity of a molecule is not only dependent on its chemical structure but also on its three-dimensional shape or conformation. nih.gov Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through the rotation of single bonds. For a semi-rigid molecule like Schisanrin L, the flexibility of the eight-membered cyclooctadiene ring is of particular importance.
The cyclooctadiene ring in Schisanrin L can exist in several conformations, such as boat-chair and twist-boat forms. The specific conformation adopted by the molecule can significantly influence its ability to fit into the binding site of a target receptor. It is often the case that only one or a small subset of possible conformations is biologically active—the so-called "bioactive conformation." biomedres.usbiomedres.us
Computational methods like molecular dynamics (MD) simulations are employed to explore the conformational landscape of Schisanrin L and its derivatives. researchgate.net These simulations model the movement of atoms over time, providing insights into the molecule's flexibility, the relative energies of different conformations, and the transitions between them. By understanding the preferred conformations and the energy barriers between them, researchers can design analogs that are pre-organized into the bioactive conformation, potentially leading to enhanced potency and selectivity. The cyclic nature of parts of the Schisanrin L structure may be a key determinant of its biological properties, as acyclic analogs often show reduced or no activity. nih.gov
Table 3: Computational Methods for Conformational Analysis
| Method | Description | Information Gained |
| Molecular Mechanics (MM) | Uses classical physics to estimate the potential energy of different conformations. | Relative stability of conformers, energy barriers to rotation. |
| Molecular Dynamics (MD) Simulations | Simulates the motion of atoms and molecules over time based on force fields. | Conformational flexibility, accessibility of different conformers, dynamic behavior. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | An experimental technique that provides information about the 3D structure of molecules in solution. | Predominant solution-phase conformation, internuclear distances. |
Ligand-Receptor Interaction Studies of Schisanrin L and its Analogs
To exert its biological effect, Schisanrin L must bind to a specific molecular target, such as an enzyme or a receptor. nih.gov Ligand-receptor interaction studies aim to elucidate the precise binding mode of Schisanrin L and its analogs at the atomic level. Molecular docking is a primary computational tool used for this purpose. nih.govyoutube.com
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein to form a stable complex. researchgate.net The process involves placing the 3D structure of Schisanrin L into the binding site of a target protein and evaluating the binding affinity using a scoring function. nih.gov This allows for the identification of key intermolecular interactions, such as:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the receptor.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the receptor. researchgate.net
Van der Waals Forces: Weak, short-range electrostatic attractions between atoms.
π-π Stacking: Interactions between the aromatic rings of Schisanrin L and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the receptor.
These studies can reveal why certain analogs are more potent than others. For example, an analog with an additional hydroxyl group might be able to form a crucial hydrogen bond with a specific amino acid residue in the binding site, resulting in a higher binding affinity and increased biological activity. mdpi.com The insights gained from these interaction studies are invaluable for the rational design of new derivatives with improved affinity and specificity for the target. researchgate.net
Table 4: Hypothetical Docking Results of Schisanrin L Analogs Against a Target Protein
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Predominant Interaction Type |
| Schisanrin L | -8.5 | TYR 210, PHE 340, LEU 150 | Hydrophobic, π-π Stacking |
| Analog A (with -OH group) | -9.2 | TYR 210, SER 152, LEU 150 | Hydrogen Bond, Hydrophobic |
| Analog B (with larger alkyl group) | -8.1 | TYR 210, LEU 150 | Hydrophobic |
| Analog C (demethylated) | -7.5 | PHE 340, LEU 150 | Hydrophobic |
Preclinical Pharmacological and Biological Activities of Schisanrin L
In Vitro Investigations of Schisanrin L in Cellular Models
Research into the effects of Schisandra chinensis lignans (B1203133) in cellular models has revealed a range of promising pharmacological activities. These studies often investigate the modulation of cellular processes, inflammatory responses, antioxidant mechanisms, and metabolic pathways, providing insights into their potential therapeutic applications.
Modulation of Cellular Proliferation and Apoptosis by Schisanrin L
Studies on related Schisandra lignans, particularly Schisandrin (B1198587) B and Schisantherin A, have demonstrated significant effects on cellular proliferation and the induction of apoptosis.
Schisandrin B (Sch B) has been shown to inhibit the proliferation of human lung adenocarcinoma A549 cells, leading to cell cycle arrest predominantly at the G0/G1 phase. Furthermore, Sch B triggers apoptosis in these cells by activating the mitochondrial pathway, evidenced by increased levels of Bax, cleaved caspase 3 and 9, and decreased levels of Bcl-2 nih.gov. Schisantherin A also exhibits anti-proliferative effects in various cancer cell lines, including hepatocellular carcinoma and non-small cell lung cancer (NSCLC). In NSCLC cells, Schisantherin A induces cell cycle arrest at G1/S phase at lower concentrations and promotes apoptosis and G2/M phase arrest at higher concentrations nih.gov. These lignans modulate the balance of pro-apoptotic and anti-apoptotic proteins, a critical step in programmed cell death mdpi.comfrontiersin.org.
Table 1: In Vitro Modulation of Cellular Proliferation and Apoptosis by Schisandra Lignans
| Compound | Cell Line/Model | Effect on Proliferation | Effect on Apoptosis | Key Mechanism/Pathway Involved | Citation(s) |
| Schisandrin B (Sch B) | Human lung adenocarcinoma A549 cells | Inhibited | Induced | Cell cycle arrest (G0/G1), mitochondrial apoptosis pathway activation (Bax, cleaved caspases, Bcl-2) | nih.gov |
| Schisantherin A | Hepatocellular carcinoma cells (e.g., Hep3B) | Inhibited | Not specified | Regulation of glucose metabolism pathway | nih.gov |
| Schisantherin A | Non-small cell lung cancer (NSCLC) cells | Inhibited | Induced | Cell cycle arrest (G1/S, G2/M), apoptosis induction | nih.gov |
Regulation of Inflammatory Responses by Schisanrin L in Cell Cultures
Schisandra lignans, including Schisandrin B and Schisandrin C, have demonstrated anti-inflammatory properties. The underlying mechanisms often involve the modulation of key signaling pathways like NF-κB and the activation of the Nrf2 pathway, which plays a crucial role in counteracting inflammatory processes.
Schisandrin B is recognized for its anti-inflammatory properties nih.gov. Schisandrin C, in rat aortic endothelial cells, ameliorates oxidative stress induced by angiotensin II (Ang II), a process often intertwined with inflammation nih.gov. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules wikipedia.orgfrontiersin.orgfrontiersin.orgnih.gov. Aberrant NF-κB activation is linked to various inflammatory diseases wikipedia.orgfrontiersin.org. The Keap1-Nrf2/ARE pathway is known to suppress cytokine-mediated inflammatory responses, such as the induction of iNOS and COX-2, and can inhibit NF-κB-driven inflammation aginganddisease.orgmdpi.com. Activation of Nrf2 is thus considered a strategy to mitigate inflammation mdpi.commdpi.com.
Antioxidant Mechanisms Elicited by Schisanrin L at the Cellular Level
Schisandra chinensis lignans are well-established for their antioxidant capabilities, primarily mediated through radical scavenging and the enhancement of endogenous antioxidant systems.
Key lignans from Schisandra chinensis, including schisandrin, schisandrin B, schisantherin, and gomisin A, mitigate oxidative stress by scavenging free radicals and boosting the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx) mdpi.com. Schisandrin B, for instance, protects PC12 cells from oxidative stress by activating the phosphatidylinositol-3 kinase/Akt signaling pathway, which leads to increased cell viability and elevated SOD levels nih.gov. The Keap1-Nrf2/ARE pathway is a master regulator of cellular antioxidant defense, orchestrating the transcription of numerous antioxidant genes (e.g., NQO1, HO-1, PRX1) that protect cells from damage caused by reactive oxygen species (ROS) nih.govaginganddisease.orgmdpi.commdpi.com. Schisandrin C specifically targets Keap1, thereby activating the Nrf2 pathway and attenuating oxidative stress in vascular endothelial cells nih.gov. Oxidative stress arises from an imbalance between ROS production and the body's detoxification capacity, leading to cellular damage aginganddisease.orgmdpi.comnih.govmdpi.commdpi.comresearchgate.net.
Despite extensive searches, no relevant scientific literature specifically detailing the preclinical pharmacological and biological activities of the chemical compound "Schisanrin L" was found. The searches did not yield any studies related to its efficacy in preclinical disease models, its pharmacodynamic profiling, organ-specific responses, or neuropharmacological assessment in animal systems.
Therefore, it is not possible to generate the requested article with the required scientific accuracy and data tables for "Schisanrin L" based on available information.
Molecular Mechanisms of Action and Identification of Cellular Targets for Schisanrin L
Direct Protein and Enzyme Interactions of Schisanrin L
Currently, there are no publicly available studies that identify the direct binding partners of Schisanrin L among cellular proteins and enzymes. Research on related compounds, such as Schisandrin (B1198587) B, has explored their interactions with various targets, but this information cannot be directly extrapolated to Schisanrin L due to structural differences that would dictate unique binding affinities and specificities. The identification of direct molecular targets is a critical step in understanding the mechanism of action of any bioactive compound.
Modulation of Key Intracellular Signaling Pathways by Schisanrin L
The impact of Schisanrin L on major intracellular signaling cascades, such as the MAPK, NF-κB, or PI3K/Akt pathways, has not been specifically investigated. While other lignans (B1203133) from Schisandra have been shown to modulate these pathways, contributing to their anti-inflammatory and anti-cancer effects, similar studies on Schisanrin L are absent from the scientific record. Understanding how a compound affects these central cellular communication networks is fundamental to characterizing its pharmacological profile.
Gene Expression and Proteomic Changes Induced by Schisanrin L
Global analyses of how Schisanrin L may alter gene expression or the cellular proteome have not been reported. Techniques such as transcriptomics and proteomics are powerful tools for uncovering the broader cellular response to a compound, offering insights into the pathways and processes it affects. Without such studies, the full scope of Schisanrin L's cellular impact remains unknown.
Subcellular Localization and Interaction Profiling of Schisanrin L
Information regarding the specific compartments within the cell where Schisanrin L accumulates and the network of proteins with which it interacts is not available. The subcellular distribution of a compound is a key determinant of its biological activity, as it dictates which potential targets it can engage. Similarly, interaction profiling can provide a comprehensive map of the compound's cellular interactome.
Advanced Analytical Methodologies for Schisanrin L Research
High-Resolution Mass Spectrometry Applications for Schisanrin L Metabolite Profiling
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for identifying and characterizing the metabolites of Schisandra lignans (B1203133) in biological systems. Techniques such as liquid chromatography combined with quadrupole time-of-flight (LC-Q-TOF) mass spectrometry offer the high mass accuracy and resolution required to elucidate the structures of metabolites in complex biological matrices like blood, liver, and brain tissue. nih.gov
The general workflow for metabolite profiling of lignans like Schisanrin L involves the administration of the compound or a plant extract to an animal model, followed by the collection of biological samples at various time points. These samples undergo extraction and are then analyzed by an HRMS system. The high-resolution capabilities allow for the determination of the elemental composition of parent ions and their fragments with high confidence. mdpi.comdoi.org
Metabolic transformations common to Schisandra lignans include hydroxylation, demethylation, and demethylation-hydroxylation. nih.gov HRMS can pinpoint these modifications by identifying specific mass shifts relative to the parent compound. For instance, a mass increase of 15.9949 Da would indicate a hydroxylation event, while a decrease of 14.0157 Da would suggest the loss of a methyl group (demethylation). Tandem mass spectrometry (MS/MS) experiments are then used to fragment the metabolite ions, providing structural information that helps to locate the site of modification on the lignan (B3055560) scaffold. A study on the metabolic mapping of Schisandra chinensis lignans successfully identified 12 parent lignans and 15 of their metabolites in rats, demonstrating the power of this approach to understand the biotransformation of these compounds in vivo. nih.gov
Table 1: Common Metabolic Transformations of Schisandra Lignans Detected by HRMS
| Metabolic Reaction | Mass Change (Da) | Typical Metabolite |
|---|---|---|
| Hydroxylation | +15.9949 | Hydroxy-schisanrin L |
| Demethylation | -14.0157 | Demethyl-schisanrin L |
| Demethylation-Hydroxylation | +1.9792 | Demethyl-hydroxy-schisanrin L |
| Dehydrogenation | -2.0156 | Dehydro-schisanrin L |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Schisanrin L Structural Confirmation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation and confirmation of complex organic molecules like Schisanrin L. semanticscholar.orgscilit.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to establish the molecular connectivity and stereochemistry.
For a dibenzocyclooctadiene lignan, the process typically involves:
¹H NMR: This experiment provides information about the number and chemical environment of protons in the molecule. The chemical shifts, integration (proton count), and coupling constants (J-values) are critical for assigning protons to specific parts of the structure, such as the aromatic rings, the cyclooctadiene ring, and substituent groups (e.g., methoxy (B1213986), methyl).
¹³C NMR: This spectrum reveals the number of unique carbon atoms and their chemical environments. The chemical shifts help to identify the types of carbons present (e.g., aromatic, aliphatic, carbonyl).
2D NMR Experiments:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of proton spin systems. core.ac.uk
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry and conformation of the molecule. core.ac.uk
These combined NMR techniques allow for the unambiguous assignment of all proton and carbon signals, confirming the core structure of Schisanrin L and the precise location of its functional groups, thus verifying its identity. researchgate.net
Chromatographic-Mass Spectrometric (LC-MS/MS, GC-MS) Quantification of Schisanrin L in Complex Matrices
Accurate quantification of Schisanrin L in complex biological matrices such as plasma is vital for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity, selectivity, and speed. mdpi.commdpi.com
A typical LC-MS/MS method for quantifying a Schisandra lignan involves protein precipitation or liquid-liquid extraction to isolate the analyte from the plasma matrix. nih.govresearchgate.net The extract is then injected into an HPLC or UHPLC system for chromatographic separation, often using a C18 column. nih.gov The analyte is then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ for the lignan) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific transition provides excellent selectivity and minimizes interference from other components in the matrix. mdpi.com Method validation according to regulatory guidelines ensures the reliability of the data, assessing parameters such as linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, and matrix effect. mdpi.comnih.gov
Gas chromatography-mass spectrometry (GC-MS) is generally used for the analysis of volatile and thermally stable compounds. While less common for the direct quantification of intact, high-molecular-weight lignans in biological fluids, GC-MS is a powerful tool for analyzing the chemical profiles of essential oils or other volatile components from Schisandra plants. nih.govmdpi.com For non-volatile compounds like Schisanrin L, derivatization would be required to increase volatility, making LC-MS/MS the more direct and preferred approach for bioanalysis.
Table 2: Representative LC-MS/MS Method Parameters for Quantification of a Schisandra Lignan in Rat Plasma
| Parameter | Value / Condition |
|---|---|
| Chromatography | |
| Column | C18 (e.g., 2.1 x 100 mm, 3 µm) nih.gov |
| Mobile Phase | Gradient of Methanol and 0.2% Formic Acid in Water nih.gov |
| Flow Rate | 0.4 mL/min nih.gov |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transition | e.g., [M+H]⁺ → Product Ion |
| Validation | |
| Linearity Range | 20.0–1000.0 ng/mL nih.gov |
| LLOQ | 20 ng/mL nih.gov |
| Intra-day Precision (RSD%) | < 15% |
| Inter-day Precision (RSD%) | < 15% |
| Accuracy (Bias %) | Within ±15% |
| Extraction Recovery | 85.25%–91.71% nih.gov |
Advanced Spectrophotometric and Fluorometric Assays for Schisanrin L Activity
Spectrophotometric and fluorometric assays are fundamental tools for evaluating the biological activity of compounds like Schisanrin L in a high-throughput manner. These assays rely on measuring changes in light absorbance or fluorescence intensity to quantify a specific biological process.
For instance, the antioxidant activity of Schisandra lignans is frequently assessed using spectrophotometric methods. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common example. In this assay, the deep purple DPPH radical is reduced by an antioxidant to a pale-yellow hydrazine, and the decrease in absorbance at a specific wavelength (e.g., 517 nm) is proportional to the radical scavenging activity of the compound. Other assays like FRAP (Ferric Reducing Antioxidant Power) and CUPRAC (CUPric Reducing Antioxidant Capacity) also use colorimetric changes to measure the reducing power of antioxidants. mdpi.com
Fluorometric assays often provide higher sensitivity compared to spectrophotometric methods. They can be used to measure enzyme inhibition or other cellular activities. For example, if Schisanrin L were being investigated as an inhibitor of a specific enzyme, a fluorometric assay could be designed where the enzyme converts a non-fluorescent substrate into a highly fluorescent product. The inhibitory activity of Schisanrin L would be determined by measuring the reduction in fluorescence signal in its presence. These types of assays are highly adaptable for high-throughput screening to quickly assess the activity of a large number of compounds or different concentrations of a single compound. researchgate.net
Translational Research Perspectives and Future Directions for Schisanrin L
Development of Next-Generation Schisanrin L Analogs with Improved Efficacy
A key strategy in translational drug development is the creation of next-generation analogs of promising natural compounds to enhance their therapeutic properties. This process often involves detailed structure-activity relationship (SAR) studies, which seek to understand how the chemical structure of a molecule relates to its biological activity. mdpi.commdpi.com By identifying the pharmacophore—the essential molecular features responsible for a compound's therapeutic effects—researchers can design and synthesize novel analogs with improved efficacy, selectivity, and pharmacokinetic profiles. nih.gov
For Schisanrin L, this would involve synthesizing a series of derivatives with modifications to its core structure. These new compounds would then be screened to assess how these changes affect their biological activity. For instance, SAR studies could focus on enhancing its affinity for specific molecular targets or improving its metabolic stability. nih.gov The development of such analogs is a critical step in optimizing the therapeutic potential of Schisanrin L and moving it closer to clinical application. mdpi.com
| Strategy | Objective | Potential Outcome for Schisanrin L Analogs |
| Pharmacophore Identification | Determine the key structural features of Schisanrin L responsible for its biological activity. | Design of more potent and selective analogs. |
| Lead Optimization | Modify the chemical structure to improve pharmacokinetic and pharmacodynamic properties. | Enhanced bioavailability, reduced off-target effects, and improved therapeutic index. |
| In Silico Modeling | Use computational methods to predict the activity and properties of virtual analogs before synthesis. | Accelerated discovery of promising new drug candidates and reduced development costs. |
Integration of Omics Technologies in Schisanrin L Research
The integration of "omics" technologies—such as genomics, proteomics, and metabolomics—offers a powerful approach to understanding the complex biological effects of Schisanrin L. researchgate.net These technologies allow for a comprehensive, system-wide analysis of molecular changes within an organism, tissue, or cell in response to a therapeutic agent. flinders.edu.au
Proteomics: This field involves the large-scale study of proteins, their structures, and their functions. nih.gov In the context of Schisanrin L research, quantitative proteomic analysis could be used to identify proteins that are differentially expressed in cells or tissues after treatment. researchgate.netnih.gov This can help to elucidate the compound's mechanism of action and identify potential biomarkers of its therapeutic effect. For example, a proteomic study of a related lignan (B3055560), schisantherin A, revealed its anti-fibrotic effects were mediated through the regulation of extracellular matrix organization. researchgate.net
Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. mdpi.com Metabolomic profiling can reveal changes in metabolic pathways in response to Schisanrin L treatment. nih.govnih.gov By analyzing the metabolic shifts, researchers can gain insights into the compound's pharmacodynamics and identify metabolic biomarkers related to its efficacy. mdpi.com
The data generated from these omics studies can be integrated to build a more complete picture of Schisanrin L's biological activity, from its molecular targets to its systemic effects. researchgate.net
| Omics Technology | Application in Schisanrin L Research | Potential Insights |
| Proteomics | Identification of protein expression changes following Schisanrin L treatment. researchgate.net | Elucidation of mechanisms of action and discovery of therapeutic targets and biomarkers. nih.gov |
| Metabolomics | Analysis of metabolic pathway alterations in response to Schisanrin L. nih.gov | Understanding of pharmacodynamic effects and identification of metabolic biomarkers. mdpi.com |
Artificial Intelligence and Machine Learning Applications in Schisanrin L Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery process, and these technologies hold significant potential for the study of natural products like Schisanrin L. cas.orgnih.gov AI can be applied at various stages, from identifying new drug targets to predicting the bioactivity of novel compounds. aragen.com
Machine learning models can be trained on large datasets of chemical structures and their known biological activities to predict the therapeutic potential of new or modified compounds. nih.govjsr.org This can be particularly useful in the development of next-generation Schisanrin L analogs, as it allows for the virtual screening of a vast number of potential structures before they are synthesized in the lab. mdpi.comnih.gov Deep learning approaches, a subset of machine learning, have shown promise in predicting the bioactivity of natural compounds by analyzing complex datasets, including chemical structures and omics data. benthamdirect.com
Furthermore, AI can be used to analyze the vast amount of scientific literature to identify potential new applications for Schisanrin L or to predict potential synergistic interactions with other compounds. cas.org The integration of AI into the drug discovery pipeline can help to streamline the research process, reduce costs, and increase the likelihood of success in developing new therapies based on Schisanrin L. aragen.com
| AI/ML Application | Description | Potential Impact on Schisanrin L Research |
| Bioactivity Prediction | Using machine learning models to predict the biological activity of Schisanrin L analogs based on their chemical structure. nih.govjsr.org | Rapid identification of promising candidates for further development. |
| Virtual Screening | In silico screening of large compound libraries to identify molecules with potential therapeutic effects. benthamdirect.com | Cost-effective exploration of chemical space for novel Schisanrin L-based therapies. |
| Generative Chemistry | AI algorithms that can design novel molecular structures with desired properties. technologynetworks.com | Creation of innovative Schisanrin L analogs with enhanced efficacy. |
| Retrosynthetic Analysis | AI tools that can predict the most efficient chemical synthesis routes for new compounds. technologynetworks.com | Streamlined production of promising Schisanrin L derivatives. |
Exploration of Synergistic Effects of Schisanrin L with Other Bioactive Compounds
The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a promising area of research in pharmacology. nih.gov Investigating the synergistic potential of Schisanrin L with other bioactive compounds could lead to the development of more effective combination therapies. researchgate.net
Research has already shown that lignans (B1203133) from Schisandra can exhibit synergistic effects. For example, a study on the combination of Schisandra lignans and Astragalus polysaccharides demonstrated a synergistic hepatoprotective effect in a rat model of chronic liver injury. nih.gov Another study found that Schisandra lignans and polysaccharides had a synergistic antidepressant effect in mice. drpress.org
Future research could explore the synergistic effects of Schisanrin L with conventional drugs or other natural compounds. nih.gov This could potentially lead to combination therapies that are more effective, have fewer side effects, or can overcome drug resistance. researchgate.net Identifying and validating these synergistic combinations is a key aspect of translational research that could unlock the full therapeutic potential of Schisanrin L. plos.org
| Compound Combination | Therapeutic Area | Observed Effect |
| Schisandra Lignans and Astragalus Polysaccharides | Liver Injury | Synergistic hepatoprotective effect. nih.gov |
| Schisandra Lignans and Schisandra Polysaccharides | Depression | Synergistic antidepressant effect. drpress.org |
Q & A
Q. How can researchers ensure reproducibility when sharing this compound-related protocols?
- Methodological Answer : Deposit raw data (spectra, chromatograms) in public repositories (e.g., Zenodo). Provide step-by-step protocols with troubleshooting notes in Supplementary Information. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite prior methods to enable cross-comparison .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
